molecular formula C22H23ClN4O2S B12210797 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

Cat. No.: B12210797
M. Wt: 443.0 g/mol
InChI Key: GMMHVJYNNIJTNG-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide moiety, with additional functionalization at positions 4 and 3. The 4-position is occupied by a prop-2-en-1-yl (allyl) group, while the 5-position bears a (4-chlorophenoxy)methyl substituent. The acetamide nitrogen is linked to a 2-ethylphenyl group. This structural framework is common in medicinal chemistry, particularly in triazole-based derivatives, where modifications to substituents influence pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C22H23ClN4O2S

Molecular Weight

443.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H23ClN4O2S/c1-3-13-27-20(14-29-18-11-9-17(23)10-12-18)25-26-22(27)30-15-21(28)24-19-8-6-5-7-16(19)4-2/h3,5-12H,1,4,13-15H2,2H3,(H,24,28)

InChI Key

GMMHVJYNNIJTNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the triazole intermediate with 4-chlorophenol in the presence of a base.

    Attachment of the Prop-2-en-1-yl Group: This can be achieved through an alkylation reaction using an appropriate alkyl halide.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-ethylphenylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenoxy group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Amines or dechlorinated compounds.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Agriculture: The compound may have applications as a pesticide or herbicide.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring and chlorophenoxy group are known to interact with biological targets, potentially leading to antimicrobial or anticancer activity. The exact molecular targets and pathways would require further research and validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents on Triazole Core Acetamide N-Substituent Key Differences Reference
Target Compound 4-Allyl, 5-(4-chlorophenoxy)methyl 2-Ethylphenyl Baseline for comparison
2-{[4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide 4-Allyl, 5-(4-chlorophenyl) 2-Methoxy-5-methylphenyl Replacement of (4-chlorophenoxy)methyl with 4-chlorophenyl; methoxy substitution on phenyl ring
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-(4-Methylphenyl), 5-(4-chlorophenyl) 4-Phenoxyphenyl 4-Methylphenyl instead of allyl; phenoxy substitution on acetamide phenyl
N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(4-Ethoxyphenyl), 5-(4-tert-butylphenyl) 3-Chloro-2-methylphenyl Bulky tert-butyl and ethoxy groups; altered electronic profile

Key Observations :

  • Chlorophenoxy vs. Chlorophenyl: The (4-chlorophenoxy)methyl group in the target compound introduces an oxygen atom, increasing polarity compared to the 4-chlorophenyl group in , which may influence solubility and metabolic stability.
  • Acetamide Modifications: Substitutions on the phenyl ring (e.g., 2-ethyl vs. 4-phenoxy in ) alter lipophilicity and steric effects, impacting membrane permeability and target interactions.

Table 2: Physicochemical Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) Molecular Weight Key Features
Target Compound Not reported Expected: ~1669 (C=O), ~1540 (C=N), ~680 (C-S) ~484.98 (calc.) High molecular weight; moderate polarity
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 531.04 Increased aromaticity reduces solubility
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 216.4–217.7 3243 (N-H), 1669 (C=O) 498.52 Nitro group enhances electron-withdrawing effects

Crystallographic and Computational Insights

  • Crystal Packing: Derivatives with aromatic substituents (e.g., ) exhibit planar triazole rings stabilized by π-π interactions, while allyl-substituted analogs may adopt non-planar conformations, affecting solid-state stability.
  • DFT Studies : Computational models (e.g., ) predict that electron-withdrawing groups (e.g., chloro, nitro) lower HOMO-LUMO gaps, increasing reactivity—a property exploitable in prodrug design.

Biological Activity

The compound 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a triazole ring, a chlorophenoxy group, and an acetamide moiety, which contribute to its biological activity. This article aims to explore the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties.

Molecular Characteristics

Molecular Formula: C22H23ClN4O4S
Molecular Weight: 475.0 g/mol
IUPAC Name: 2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
InChI Key: NTMZRDNIPGLASX-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The triazole moiety is known for its antimicrobial properties, particularly against fungal pathogens. The sulfanyl group may enhance its interaction with enzymes or receptors involved in various biological pathways, potentially leading to modulation of their activity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus species. The specific compound under study may exhibit similar activities due to structural similarities.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
Compound ACandida albicans0.5
Compound BAspergillus niger1.0
Compound CCryptococcus neoformans0.8

Anticancer Properties

The anticancer potential of this compound has been evaluated through various studies. Triazole derivatives often demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies

  • Study on Cytotoxicity : A study demonstrated that a related triazole compound exhibited IC50 values less than those of established chemotherapeutics like doxorubicin against A549 lung cancer cells . This suggests that the compound may have comparable or superior anticancer efficacy.
  • Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, which is crucial for its apoptotic activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound DMCF7 (Breast)0.25
Compound EA549 (Lung)0.15
Compound FHeLa (Cervical)0.30

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